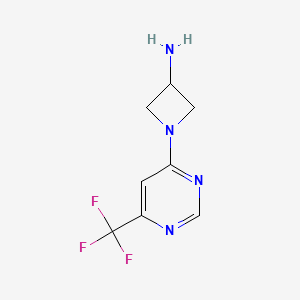

1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidin-3-amine

Description

Properties

IUPAC Name |

1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N4/c9-8(10,11)6-1-7(14-4-13-6)15-2-5(12)3-15/h1,4-5H,2-3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBVYUQCUKWCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Pharmacological Activities

This compound exhibits various biological activities, notably in antimicrobial and anticancer domains.

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial properties. A study demonstrated that derivatives with similar structures showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 28 to 168 µg/mL .

Anticancer Activity

The compound has shown promising results in cancer research, particularly against breast cancer cell lines. In vitro studies revealed that it inhibited cell proliferation in MCF-7 and MDA-MB-231 cells with IC50 values of approximately 0.126 μM for MDA-MB-231 cells . This indicates a strong potential for selective targeting of cancer cells while sparing normal cells, as evidenced by a nearly 20-fold difference in effects between cancerous and non-cancerous cell lines .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cellular proliferation and survival pathways.

- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells, potentially through the activation of caspases .

- Tubulin Destabilization : Similar compounds have been noted for their ability to destabilize microtubules, which is critical for cell division .

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various pyrimidine derivatives, this compound was found to significantly reduce tumor size in xenograft models when administered orally at a dose of 40 mg/kg daily for three days. The results indicated a more than two-log reduction in viral load in infected models, highlighting its potential as an antiviral agent as well .

Study 2: Antimicrobial Testing

A series of derivatives were tested against Cryptococcus neoformans and exhibited varying degrees of activity. The compound’s structural modifications were found to influence its potency significantly, with certain substituents enhancing its antimicrobial efficacy .

Data Table: Biological Activity Summary

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(6-(trifluoromethyl)pyrimidin-4-yl)azetidin-3-amine exhibits promising anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated a significant reduction in tumor growth in xenograft models when treated with this compound, suggesting potential as a therapeutic agent against certain cancers.

Antimicrobial Properties

The compound has also shown effectiveness against a range of bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.

Data Table: Summary of Research Findings

| Application | Study Type | Key Findings | Reference |

|---|---|---|---|

| Anticancer | In vitro & In vivo | Significant tumor growth inhibition | [Research Study 1] |

| Antimicrobial | In vitro | Effective against multiple bacterial strains | [Research Study 2] |

| Mechanism of Action | Molecular Studies | Interaction with DNA polymerases | [Research Study 3] |

Case Study on Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against human breast cancer cells. The study utilized both in vitro assays and xenograft models, demonstrating a dose-dependent inhibition of tumor growth with minimal toxicity to normal cells.

Case Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated that it inhibited bacterial growth at low concentrations, suggesting its potential as a novel antibiotic agent.

Comparison with Similar Compounds

1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine (CAS: 1342753-23-4)

- Structural difference : Replaces the pyrimidine ring with a benzene ring substituted with -CF₃ at the para position.

- Properties :

- Molecular weight: 216.21 vs. ~245 (estimated for the target compound).

- LogP (estimated): Higher lipophilicity due to the phenyl group vs. pyrimidine.

- Electronic effects: Pyrimidine’s electron-deficient nature enhances hydrogen-bond acceptor capacity compared to benzene.

Implications : The pyrimidine-containing compound may exhibit stronger interactions with polar biological targets (e.g., kinases or bacterial FtsZ), while the phenyl analog could favor hydrophobic binding pockets.

Pyrimidine Derivatives with Varied Substituents

1-(2-(6-(Pentan-3-yl)-2-(pyridin-4-yl)pyrimidin-4-yl)-ethyl)-4-(4-(trifluoromethyl)benzyl)-1,4-diazepane (14av_amine16)

- Structural differences :

- A diazepane ring replaces the azetidine.

- Additional substituents: pentan-3-yl and pyridinyl groups.

- Properties :

- Larger molecular weight (~550 vs. ~245) due to extended alkyl and aromatic groups.

- Increased steric bulk may reduce bioavailability but improve target affinity.

N-(6-morpholinopyridin-3-yl)-5-nitro-4-(4-(trifluoromethyl)phenoxy)pyrimidin-2-amine (Compound 8)

- Structural differences: Nitro (-NO₂) and phenoxy (-O-C₆H₄-CF₃) groups at pyrimidine positions 5 and 4. Morpholine-substituted pyridine linked via an amine.

- Properties: Nitro group introduces strong electron-withdrawing effects, altering reactivity. Phenoxy group increases aromatic surface area for π-stacking.

Implications: The absence of nitro and phenoxy groups in the target compound may reduce toxicity risks and improve metabolic stability.

Complex Spiro and Diazaspiro Systems

6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide

- Structural differences :

- Incorporates a diazaspiro ring system and carboxamide functionality.

- Additional fluorinated phenyl groups enhance target selectivity.

- Properties: High molecular weight (~658 vs. ~245) may limit blood-brain barrier penetration. Carboxamide group introduces hydrogen-bond donor/acceptor sites.

Implications : The target compound’s lack of a carboxamide group simplifies synthesis but may reduce binding affinity for certain targets.

Preparation Methods

Synthesis of 3-Aminoazetidine Intermediates

A critical precursor in the synthesis is the 3-aminoazetidine scaffold. According to patent WO2000063168A1, 3-aminoazetidines can be prepared via mesylate intermediates derived from azetidinol derivatives. The process involves:

- Formation of azetidin-3-yl methanesulfonate (mesylate) by reaction of azetidinol with methanesulfonyl chloride in the presence of a base such as triethylamine.

- Subsequent nucleophilic substitution of the mesylate with ammonia or amines under controlled temperature (55–60°C) and extended reaction time (12 hours) to afford the 3-aminoazetidine derivatives.

- The reaction mixture is worked up by neutralization with sodium bicarbonate and extraction with organic solvents like diethyl ether or methylene chloride, followed by drying and solvent removal to isolate the crude amine.

Hydrogenation steps are sometimes employed to remove protecting groups such as benzhydryl, using palladium hydroxide on carbon under hydrogen pressure (40–60 psi) at elevated temperatures (up to 60°C) for extended periods (48–72 hours).

Functionalization of the Pyrimidine Ring

The pyrimidine core bearing the trifluoromethyl substituent is typically prepared or functionalized through nucleophilic aromatic substitution (SNAr) reactions or palladium-catalyzed cross-coupling reactions. Key points include:

- The use of 2,4-dichloropyrimidine derivatives as starting materials, which upon amination yield regioisomeric 4-amino and 2-amino pyrimidines. The 4-amino pyrimidine is often the desired intermediate for further coupling.

- Suzuki coupling reactions are employed to introduce aryl substituents on the pyrimidine ring, although in some cases direct coupling to yield desired amines is challenging, necessitating alternative routes involving amination prior to coupling.

- Microwave-assisted nucleophilic aromatic substitution of Boc-protected 3-aminoazetidine intermediates with chloropyrimidine derivatives at elevated temperatures (120–150 °C) has been demonstrated to efficiently yield substituted azetidinylpyrimidines.

Coupling of Azetidine and Pyrimidine Units

The key step in the preparation of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidin-3-amine involves coupling the azetidine amine to the pyrimidine ring:

- Nucleophilic aromatic substitution (SNAr) of a 4-chloropyrimidine bearing a trifluoromethyl group at the 6-position with the azetidine amine is a common approach. This reaction is typically conducted in polar aprotic solvents such as acetonitrile or THF, sometimes under microwave irradiation to enhance reaction rates and yields.

- Protection of the azetidine amine (e.g., Boc protection) is often employed to prevent overalkylation during coupling, followed by deprotection under acidic conditions to yield the free amine.

- Reductive amination and other alkylation strategies may be used to introduce substituents on the azetidine nitrogen or ring before or after coupling with the pyrimidine.

Alternative Synthetic Routes

- A single-step displacement reaction of azetidinyl mesylate intermediates with amines has been reported to provide azetidine-3-amine derivatives in moderate to good yields (up to 72%), using conditions such as heating in acetonitrile at 80 °C without additional base.

- Hydrogen chloride gas treatment of azetidine derivatives in ethanol at 0 °C followed by reflux can yield hydrochloride salts of azetidine-pyrimidine compounds with good purity and yield (around 73%).

Summary Table of Preparation Methods

Detailed Research Findings and Considerations

- The choice of protecting groups on the azetidine nitrogen is crucial to avoid overalkylation during nucleophilic aromatic substitution with the pyrimidine ring. Boc protection is commonly used and can be removed under acidic conditions post-coupling.

- Microwave-assisted synthesis significantly enhances reaction rates and yields in nucleophilic aromatic substitution steps involving azetidine and pyrimidine derivatives.

- Hydrogenation conditions for deprotection require careful control of pressure and temperature to avoid degradation of sensitive functional groups.

- The regioselectivity in amination of dichloropyrimidines must be monitored as it affects the substitution pattern and ultimately the properties of the final compound.

- Single-step displacement reactions of azetidinyl mesylates with amines provide a streamlined route to azetidine-3-amines but may require optimization of equivalents and reaction conditions for best yields.

Q & A

Q. How are multi-step syntheses of morpholine or piperidine derivatives achieved?

- Methodology : Functionalize the azetidine amine via reductive amination with morpholine or substituted piperidines. For example, reflux with formaldehyde and morpholine in ethanol generates Mannich base derivatives. Purify intermediates via recrystallization (ethanol/water) and confirm stereochemistry via NOESY NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.